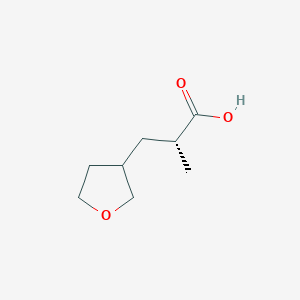
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide” is not available in the sources .Chemical Reactions Analysis
The chemical reactions involving “4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide” are not explicitly mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, solubility, and reactivity. The specific physical and chemical properties for “4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide” are not detailed in the sources .Applications De Recherche Scientifique
Synthesis and Application
The synthesis of derivatives related to naphthalene and their applications have been extensively explored due to their potential in various fields. While the specific compound "4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide" was not directly mentioned, related research highlights the importance of naphthalene derivatives. The synthesis routes include efficient methods like photocatalytic oxidation, offering eco-friendly processes. These methods demonstrate the versatility and significance of naphthalene derivatives in chemical synthesis, potentially contributing to various scientific and industrial applications (Zhang You-lan, 2005).
Medicinal Chemistry of Sulfonamides
Sulfonamide compounds, including those with structures similar to the queried compound, are significant due to their bacteriostatic properties and applications in treating bacterial infections. Their role extends beyond traditional antibiotic use, finding relevance in therapies for diseases such as cancer, glaucoma, and Alzheimer's. This underlines the medicinal chemistry significance of sulfonamide derivatives, highlighting their broad utility in drug development and therapeutic interventions (I. Gulcin & P. Taslimi, 2018).
Environmental and Analytical Applications
Naphthalene derivatives have been reviewed for their genotoxic potential, indicating the importance of understanding their environmental impact and mechanisms of action. This research is crucial for assessing the safety and environmental consequences of naphthalene-based compounds, including those used in pharmaceuticals (P. Fowler et al., 2018). Additionally, naphthoquinone-4-sulfonic acid salts, related to the compound , have shown utility in organic synthesis and as analytical reagents. This underscores the chemical utility of naphthalene sulfonamide derivatives in developing novel synthetic methodologies and analytical tools (R. Ribeiro et al., 2022).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (tempo), are typically involved in oxidation reactions, particularly with alcohols .
Mode of Action
Similar compounds like tempo are known to act as oxidation catalysts . They can capture free radicals and quench singlet oxygen, making them very effective in oxidation reactions .
Biochemical Pathways
Similar compounds like tempo are known to be involved in the oxidation of alcohols to aldehydes or ketones .
Pharmacokinetics
Similar compounds like tempo are known to be soluble in water and organic solvents like ethanol and benzene .
Result of Action
Similar compounds like tempo are known to result in the oxidation of alcohols to aldehydes or ketones .
Action Environment
Similar compounds like tempo are known to be stable due to the steric hindrance of the four methyl groups, making them resistant to light and heat .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-19(2)12-14(13-20(3,4)22-19)21-26(23,24)18-11-10-17(25-5)15-8-6-7-9-16(15)18/h6-11,14,21-22H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHVIFVLTMHNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)



![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)
![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)


![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)

![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)
![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2610760.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)